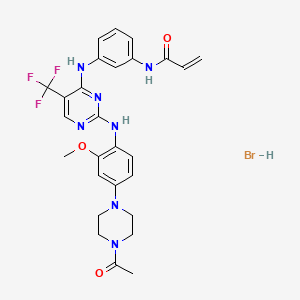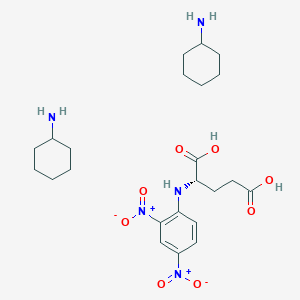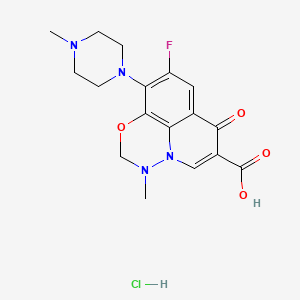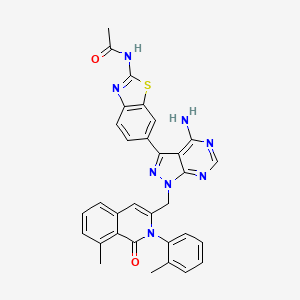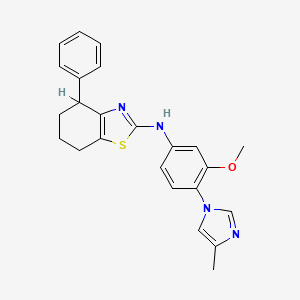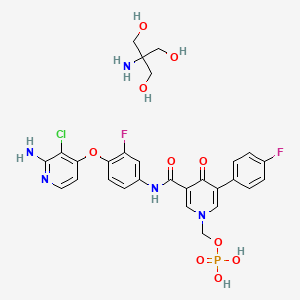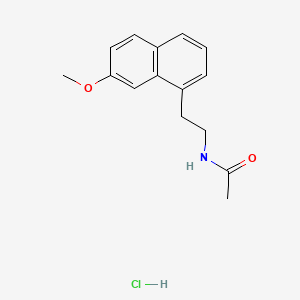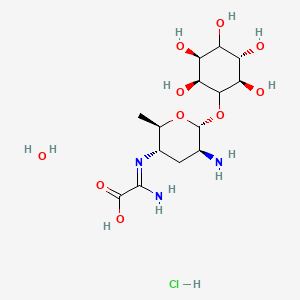
Kasugamycin hydrochloride hydrate
Vue d'ensemble
Description
Kasugamycin hydrochloride hydrate, also known as Kasumin, is an aminoglycoside antibiotic . It was originally isolated in 1965 from Streptomyces kasugaensis, a Streptomyces strain found near the Kasuga shrine in Nara, Japan . It exists as a white, crystalline substance with the chemical formula C14H28ClN3O10 . It was discovered by Hamao Umezawa, who also discovered kanamycin and bleomycin, as a drug that prevents the growth of a fungus causing rice blast disease .
Chemical Reactions Analysis
Kasugamycin residues were extracted from samples, cleaned up by solid phase extraction and chromatographic column, and then determined by ultra performance liquid chromatography with tandem mass spectrometry detection . The degradation of Kasugamycin in chilli and soil was determined . The results showed that Kasugamycin degradation in chilli plant and soil followed the first-order kinetics .Applications De Recherche Scientifique
Agricultural Applications:
- Increasing Stability and Antimicrobial Efficacy : Kasugamycin has been used in agriculture for managing plant diseases. Research has focused on enhancing its stability and efficacy, for instance, using silica microcapsules crosslinked with pectin, which enhance thermal and light stability and show potential as a controlled release system in agriculture (Fan et al., 2017).
- Controlling Plant Diseases : Kasugamycin's effectiveness in managing rice blast and other plant diseases in Asia has been noted. It can be actively absorbed and transported by plants, indicating its potential for scientific application in biological control of plant diseases (Zhang et al., 2022).
- Managing Fire Blight of Pear : Its effectiveness against Erwinia amylovora, which causes fire blight in pear, has been compared with other bactericides like streptomycin and oxytetracycline (Adaskaveg et al., 2011).
Medical and Biotechnological Applications:
- Inhibition of Glycoside Hydrolase Family 18 Chitinases : Kasugamycin acts as a competitive inhibitor of glycoside hydrolase family 18 chitinases from various organisms, indicating its potential in medical and biotechnological applications (Qi et al., 2021).
- Potentiating Antibiotics in Mycobacterium Tuberculosis : It has been found to potentiate the effectiveness of rifampicin against Mycobacterium tuberculosis, suggesting its utility in addressing antibiotic resistance (Chaudhuri et al., 2018).
- Chiral Selector in Capillary Electrophoresis : Kasugamycin has been evaluated as a chiral selector in capillary electrophoresis for the separation of stereoisomers, showcasing its potential in analytical chemistry (Zhang et al., 2023).
Mechanism of Action and Resistance :
- Inhibition of Initiation Complex Formation : It inhibits the initiation complex formation on 30S ribosomes, differentiating it from other aminoglycosides (Okuyama et al., 1971).
- Mechanism of Resistance in Bacteria : The resistance mechanism in Escherichia coli involves partial non-methylation of 16S ribosomal RNA (Helser et al., 1972).
Mécanisme D'action
Kasugamycin inhibits proliferation of bacteria by tampering with their ability to make new proteins, with the ribosome being the major target . It inhibits protein synthesis at the step of translation initiation . Kasugamycin was discovered to be a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases from three different organisms (bacterium, insect, and human) .
Safety and Hazards
Kasugamycin may be harmful in contact with skin, or if inhaled . It is suspected of damaging fertility or the unborn child . It may cause kidney damage from repeated oral exposure at high doses . It may also be harmful to beneficial organisms, such as predatory mites, earthworms, and bees and other pollinators .
Propriétés
IUPAC Name |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O9.ClH.H2O/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H;1H2/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDOPMVCASNBEZ-VHRLMMNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859996 | |
| Record name | Kasugamycin hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kasugamycin hydrochloride hydrate | |
CAS RN |
200132-83-8 | |
| Record name | Kasugamycin hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200132838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kasugamycin hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KASUGAMYCIN HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A9BN7V7QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








